2-Ethoxy-3-methylpyridine-5-boronic acid
Overview
Description
2-Ethoxy-3-methylpyridine-5-boronic acid is a chemical compound with the empirical formula C8H12BNO3 . It is a solid substance and is used as a building block in organic synthesis .
Physical And Chemical Properties Analysis
2-Ethoxy-3-methylpyridine-5-boronic acid is a solid substance . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis Applications
2-Ethoxy-3-methylpyridine-5-boronic acid has been prominently used in synthesis, particularly in Suzuki cross-coupling reactions. It serves as a versatile reagent for synthesizing highly-functionalized 3-aryl/heteroaryl-pyridines. Efficient cross-coupling reactions with various aryl/heteroaryl halides under palladium-catalyzed Suzuki–Miyaura conditions yield novel 2-ethoxy-3-aryl/heteroaryl-pyridines in high yields. This synthesis process is commercially viable on a significant scale (Thompson et al., 2005).
Electrocatalysis and Wastewater Treatment
In the field of electrocatalysis, 3-methylpyridine, a structurally similar compound to 2-ethoxy-3-methylpyridine-5-boronic acid, has been studied for its oxidative properties. At boron-doped diamond electrodes, 3-methylpyridine undergoes electrochemical oxidation. This process is significant in electroorganic synthesis and wastewater treatment, highlighting the potential environmental applications of compounds like 2-ethoxy-3-methylpyridine-5-boronic acid (Iniesta et al., 2001).
Amide Formation Catalysis
Another application is in catalyzing direct amide formation between carboxylic acids and amines. Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which include compounds similar to 2-ethoxy-3-methylpyridine-5-boronic acid, have shown increased reactivity as catalysts for amide formation. This application is significant in synthetic organic chemistry, highlighting the versatility of boronic acid derivatives in catalysis (Arnold et al., 2008).
Development of Fluorescent Chemosensors
Boronic acid derivatives, including compounds like 2-ethoxy-3-methylpyridine-5-boronic acid, are also used in developing fluorescent chemosensors. These sensors are instrumental in detecting biological substances crucial for disease prevention, diagnosis, and treatment. The boronic acid interacts with specific molecular structures to produce fluorescence changes, useful in sensing applications (Huang et al., 2012).
Microwave-Assisted Multicomponent Reactions
Further, 2-aminopyridine-5-boronic acid pinacol ester, a compound closely related to 2-ethoxy-3-methylpyridine-5-boronic acid, has been utilized in microwave-assisted one-pot cyclization/Suzuki coupling reactions. This highlights the compound's role in efficient synthesis of diverse compound libraries, demonstrating the potential of boronic acids in rapid, versatile synthetic methods (Dimauro & Kennedy, 2007).
Safety And Hazards
The safety data sheet for 2-Ethoxy-3-methylpyridine-5-boronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338) .
properties
IUPAC Name |
(6-ethoxy-5-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-6(2)4-7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGDPXBBFQWHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-methylpyridine-5-boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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